molecular formula C11H12N2O3 B2371396 2-methyl-3-nitro-N-(prop-2-en-1-yl)benzamide CAS No. 519004-04-7

2-methyl-3-nitro-N-(prop-2-en-1-yl)benzamide

Cat. No.: B2371396
CAS No.: 519004-04-7
M. Wt: 220.228
InChI Key: BENPODRZGCFGAF-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-(prop-2-en-1-yl)benzamide is an organic compound with a molecular weight of 220.228 g/mol. This compound is a derivative of benzamide, characterized by the presence of a nitro group at the third position and a methyl group at the second position on the benzene ring, along with a prop-2-en-1-yl substituent on the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-(prop-2-en-1-yl)benzamide typically involves the nitration of 2-methylbenzamide followed by the introduction of the prop-2-en-1-yl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a substitution reaction with prop-2-en-1-ylamine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-(prop-2-en-1-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products

    Reduction: 2-methyl-3-amino-N-(prop-2-en-1-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 2-carboxy-3-nitro-N-(prop-2-en-1-yl)benzamide.

Scientific Research Applications

2-methyl-3-nitro-N-(prop-2-en-1-yl)benzamide has found applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(prop-2-en-1-yl)benzamide is largely dependent on its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The prop-2-en-1-yl group may facilitate binding to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-nitrobenzamide: Lacks the prop-2-en-1-yl group, which may affect its binding affinity and biological activity.

    3-nitro-N-(prop-2-en-1-yl)benzamide: Lacks the methyl group, which can influence its chemical reactivity and stability.

    2-methyl-N-(prop-2-en-1-yl)benzamide: Lacks the nitro group, which is crucial for certain chemical reactions and biological activities.

Uniqueness

2-methyl-3-nitro-N-(prop-2-en-1-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the nitro and prop-2-en-1-yl groups allows for a diverse range of chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-methyl-3-nitro-N-prop-2-enylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-7-12-11(14)9-5-4-6-10(8(9)2)13(15)16/h3-6H,1,7H2,2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENPODRZGCFGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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